(S)-4-Amino-4-phenylbutan-1-ol hydrochloride
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Overview
Description
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a white crystalline powder that is soluble in water and commonly used in the synthesis of pharmaceuticals and other organic compounds. The compound’s structure includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of (S)-4-Amino-4-phenylbutan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-4-Amino-4-phenylbutan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of (S)-4-Amino-4-phenylbutan-1-one.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: (S)-4-Amino-4-phenylbutan-1-one.
Reduction: (S)-4-Amino-4-phenylbutan-1-ol.
Substitution: Derivatives with different functional groups depending on the substituent used.
Scientific Research Applications
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is used in the development of drugs for treating various medical conditions.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-4-phenylbutan-1-ol hydrochloride: The enantiomer of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride with similar chemical properties but different biological activities.
4-Amino-4-phenylbutanoic acid: A structurally similar compound with a carboxyl group instead of a hydroxyl group.
4-Phenylbutan-1-ol: A compound with a similar backbone but lacking the amino group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. These functional groups make it a versatile intermediate in organic synthesis and contribute to its diverse applications in various fields.
Biological Activity
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride, also known as (S)-4-APB, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
- Chemical Formula : C10H15ClN2O
- CAS Number : 1810074-83-9
- Molecular Weight : 202.69 g/mol
This compound functions primarily as a pharmacological agent influencing neurotransmitter systems. Its mechanism includes:
- Inhibition of Reuptake : It has been shown to inhibit the reuptake of neurotransmitters, particularly serotonin and norepinephrine, which may enhance mood and cognitive function.
- Modulation of Ion Channels : The compound may interact with ion channels, particularly those involved in calcium signaling, which is critical for various cellular functions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits potential antidepressant and anxiolytic effects. It has been tested in various animal models demonstrating increased locomotor activity and reduced anxiety-like behaviors.
2. Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 20 |
MCF7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 18 |
These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
3. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Case Study 1: Neuropharmacological Assessment
A study conducted on rodent models evaluated the effects of this compound on anxiety and depression-like behaviors. The results indicated a significant reduction in anxiety levels measured through the elevated plus maze test, suggesting its potential use as an anxiolytic agent.
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines showed that treatment with this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells, highlighting its potential as a chemotherapeutic agent.
Safety Profile
While this compound exhibits beneficial biological activities, safety assessments are crucial. Toxicological studies indicate:
- Acute Toxicity : Oral administration resulted in mild toxicity at high doses.
Toxicity Parameter | Value |
---|---|
LD50 (rat, oral) | >500 mg/kg |
Skin Irritation | Mild |
Properties
IUPAC Name |
(4S)-4-amino-4-phenylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXYWYYIPOBAD-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.